4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of sulfonamides and thiadiazoles. This compound is characterized by the presence of a benzamide core linked to a thiadiazole ring and a diethylsulfamoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, 5-ethyl-1,3,4-thiadiazole can be prepared by reacting ethylthiosemicarbazide with formic acid.
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Sulfamoylation: : The diethylsulfamoyl group is introduced by reacting the thiadiazole derivative with diethylsulfamoyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and low temperatures to prevent side reactions.
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Coupling with Benzamide: : The final step involves coupling the sulfamoylated thiadiazole with a benzamide derivative. This can be achieved through a condensation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzamides, halogenated benzamides.
Scientific Research Applications
4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The thiadiazole ring may contribute to the compound’s ability to interact with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylsulfamoyl)benzamide: Lacks the thiadiazole ring, which may reduce its biological activity.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzamide: Lacks the diethylsulfamoyl group, potentially affecting its solubility and reactivity.
4-(Methylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a methyl group instead of diethyl, which may alter its pharmacokinetic properties.
Uniqueness
4-(Diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of the diethylsulfamoyl group and the thiadiazole ring, which together contribute to its distinct chemical and biological properties. This combination can enhance its ability to interact with biological targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNQNXBDLDTGKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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